2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
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Description
2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity
The compound 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 478.57 g/mol |
Molecular Formula | C26H26N2O5S |
LogP | 5.1666 |
Polar Surface Area | 65.089 Ų |
Hydrogen Bond Acceptors | 8 |
The compound's structure features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing quinazolinone and oxazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Properties
The presence of methoxyphenyl and oxazole groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, quinazolinone derivatives have been shown to inhibit protein kinases involved in cancer progression . Additionally, the oxazole ring may interact with biological receptors due to its ability to mimic nucleobases, enhancing binding affinity and specificity .
Case Studies
- Anticancer Efficacy
-
Antimicrobial Screening
- Another research project focused on synthesizing oxazole-containing compounds and assessing their antimicrobial efficacy. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also have therapeutic applications in treating infections .
- Inhibition Studies
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-24(29-26(35-18)22-9-5-7-11-25(22)34-3)17-36-28-30-23-10-6-4-8-21(23)27(32)31(28)16-19-12-14-20(33-2)15-13-19/h4-15H,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXGPLDQUGFKSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.